molecular formula C14H9F2N3O2 B2481655 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2193064-73-0

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2481655
CAS RN: 2193064-73-0
M. Wt: 289.242
InChI Key: DNRQQNNLQVANPI-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (DFPP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity

Mode of Action

It’s known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.

Biochemical Pathways

Given the diverse biological activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that multiple pathways might be influenced. These could potentially include pathways related to cell proliferation, growth, and migration, among others.

Pharmacokinetics

The presence of difluoromethyl groups has been shown to increase the metabolic stability and lipophilicity of compounds , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may exert antibacterial, cytotoxic, antifungal, and antitumor effects at the molecular and cellular levels.

properties

IUPAC Name

5-(difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-12(16)10-6-11(8-4-2-1-3-5-8)19-13(18-10)9(7-17-19)14(20)21/h1-7,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQQNNLQVANPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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